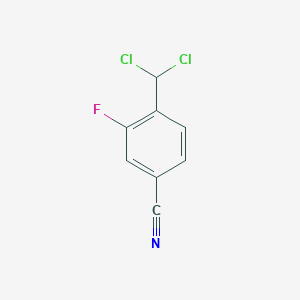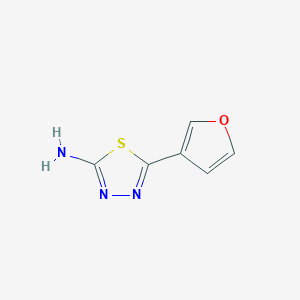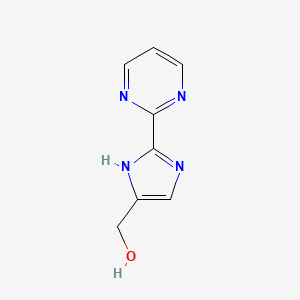
2-(2-Pyrimidinyl)imidazole-4-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Pyrimidinyl)imidazole-4-methanol is a heterocyclic compound that features both pyrimidine and imidazole rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyrimidinyl)imidazole-4-methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyrimidine with glyoxal and ammonia, which forms the imidazole ring. The reaction conditions often require a catalyst and can be carried out under reflux in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as nickel or palladium may be employed to facilitate the cyclization process .
化学反应分析
Types of Reactions
2-(2-Pyrimidinyl)imidazole-4-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2-(2-pyrimidinyl)imidazole-4-carbaldehyde, while substitution reactions can produce halogenated derivatives .
科学研究应用
2-(2-Pyrimidinyl)imidazole-4-methanol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It is a precursor in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 2-(2-Pyrimidinyl)imidazole-4-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to therapeutic effects. For example, it may inhibit the activity of kinases involved in cell signaling, thereby preventing the proliferation of cancer cells .
相似化合物的比较
Similar Compounds
- 2-(2-Pyridinyl)imidazole-4-methanol
- 2-(2-Thiazolyl)imidazole-4-methanol
- 2-(2-Pyrazinyl)imidazole-4-methanol
Uniqueness
2-(2-Pyrimidinyl)imidazole-4-methanol is unique due to its specific combination of pyrimidine and imidazole rings. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it more versatile in various applications compared to its analogs .
属性
分子式 |
C8H8N4O |
|---|---|
分子量 |
176.18 g/mol |
IUPAC 名称 |
(2-pyrimidin-2-yl-1H-imidazol-5-yl)methanol |
InChI |
InChI=1S/C8H8N4O/c13-5-6-4-11-8(12-6)7-9-2-1-3-10-7/h1-4,13H,5H2,(H,11,12) |
InChI 键 |
ZCZWUCNQYGQBEH-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1)C2=NC=C(N2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



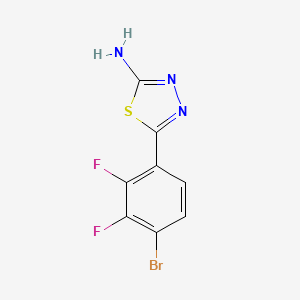

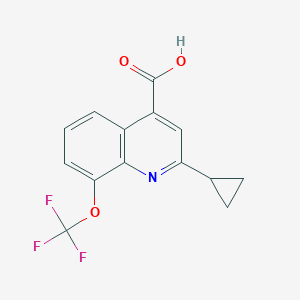
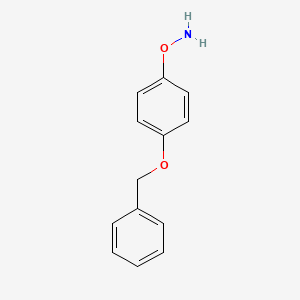
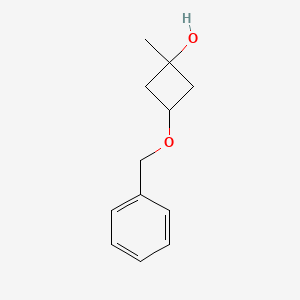
![N-Methoxy-4-[(2-methoxyethyl)(methyl)amino]-N-methylbutanamide](/img/structure/B15337059.png)
![1,1-Dimethyl-1,3-dihydrobenzo[c]thiophene](/img/structure/B15337060.png)
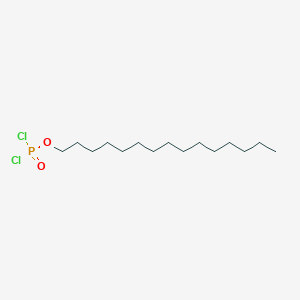
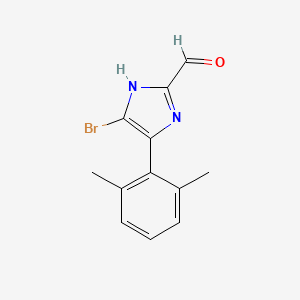

![5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole](/img/structure/B15337100.png)
